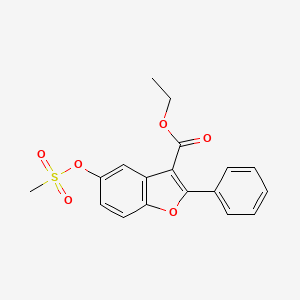

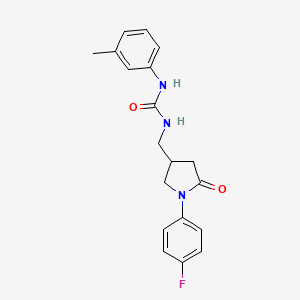

![molecular formula C22H20ClN5O3S B2564838 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide CAS No. 894037-82-2](/img/structure/B2564838.png)

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide” is a compound that belongs to the class of 1,2,4-triazoles . It is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole moiety . The compound has been synthesized as a potential anticancer agent .

Synthesis Analysis

The synthesis of this compound involves a [2+3]-cyclocondensation reaction of 1,2,4-triazole-3 (5)-thiol with N-arylmaleimides or with monochloroacetic acid and oxocompounds . The synthesis protocol provides a convenient access to chiral and spirocyclic systems .

Molecular Structure Analysis

The molecular structure of this compound has been determined by (1)H NMR, (13)C NMR and X-ray analysis . The structure of the compound includes a 1,2,4-triazole ring, which acts as an important pharmacophore by interacting with biological receptors with high affinity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a [2+3]-cyclocondensation reaction . The reaction results in the formation of 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been studied for their potential anticancer properties. Research suggests that these compounds can act as effective agents against various cancer cell lines. The presence of the triazolothiadiazine core is believed to interact with certain biological targets that play a role in cancer cell proliferation .

Antimicrobial Properties

These derivatives also exhibit significant antimicrobial activity. They have been tested against a range of bacterial and fungal strains, showing promising results as potential antibiotics or antifungal agents. The structural features of the compound, such as the chlorophenyl ring, contribute to its ability to inhibit microbial growth .

Analgesic and Anti-inflammatory Effects

The compound has shown analgesic and anti-inflammatory effects in preclinical studies. It may work by modulating inflammatory pathways or interacting with pain receptors, which could make it a candidate for the development of new pain relief medications .

Antioxidant Capacity

Oxidative stress is a factor in many diseases, and antioxidants are crucial in mitigating its effects. The triazolothiadiazine derivatives have demonstrated antioxidant properties, which could be harnessed in therapeutic applications to protect cells from oxidative damage .

Antiviral Applications

The structural complexity of the compound allows it to be explored as an antiviral agent. Its ability to bind to viral components and inhibit replication makes it a potential candidate for the treatment of viral infections .

Enzyme Inhibition

This compound has been identified as a potential enzyme inhibitor, targeting enzymes like carbonic anhydrase and cholinesterase. Enzyme inhibitors are valuable in treating conditions like glaucoma and Alzheimer’s disease, where regulation of enzyme activity is beneficial .

Wirkmechanismus

While the exact mechanism of action of this compound is not specified in the retrieved papers, it is known that 1,2,4-triazoles act as important pharmacophores by interacting with biological receptors with high affinity . They have been found to inhibit some metabolic enzymes such as AChE (acetylcholinesterase I and II) and could be used as potential drugs in the treatment of some diseases .

Eigenschaften

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-ethoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O3S/c1-2-31-18-9-7-16(8-10-18)25-21(30)20(29)24-12-11-17-13-32-22-26-19(27-28(17)22)14-3-5-15(23)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVQZRDBTROKMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

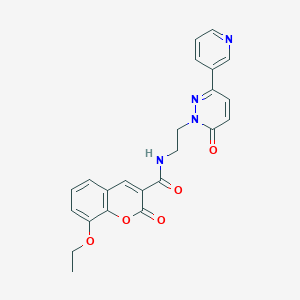

![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2564757.png)

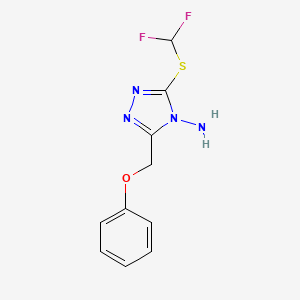

![Benzyl 2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2564759.png)

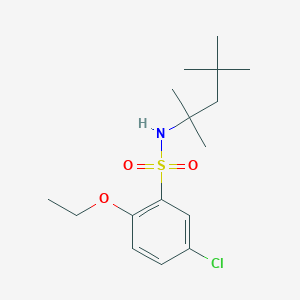

![7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B2564761.png)

![(2,5-Dichlorothiophen-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2564766.png)

![1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2564771.png)

![(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-methylsulfanyl-1,3-thiazol-4-one](/img/structure/B2564774.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea](/img/structure/B2564777.png)